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Compound of Interest

Compound Name:
4-Chloro-2-Methyl-8-

(Trifluoromethyl)Quinoline

Cat. No.: B115121 Get Quote

An In-Depth Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-2-Methyl-8-
(Trifluoromethyl)Quinoline, a pivotal heterocyclic building block in modern medicinal

chemistry. We delve into its core physicochemical properties, headlined by its precise

molecular weight, and explore the strategic rationale behind its synthesis. The document

elucidates its critical role as a versatile intermediate in the development of pharmacologically

active agents, particularly in the realm of antimalarial drug discovery. By synthesizing data from

authoritative sources with field-proven insights, this guide offers both foundational knowledge

and practical application, serving as an essential resource for professionals engaged in

synthetic chemistry and drug development.

The Quinoline Scaffold: A Cornerstone of Medicinal
Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a

pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to

engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it a
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recurring motif in a multitude of FDA-approved drugs.[2] The introduction of specific

substituents onto this core dramatically modulates a compound's biological activity, metabolic

stability, and pharmacokinetic profile.

Of particular interest is the incorporation of a trifluoromethyl (-CF3) group. This moiety is a

powerful tool in drug design, often used to enhance metabolic stability by blocking sites of

oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter

electronic properties to modulate binding affinity to biological targets.[3] When combined with a

reactive handle, such as a chlorine atom at the 4-position, the resulting molecule becomes an

exceptionally valuable and versatile intermediate for chemical synthesis. 4-Chloro-2-Methyl-8-
(Trifluoromethyl)Quinoline embodies this strategic design, positioning it as a key starting

material for creating next-generation therapeutic agents.[4]

Core Physicochemical Properties
The foundational characteristics of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline are

essential for its application in synthetic chemistry. These properties dictate reaction conditions,

purification strategies, and analytical characterization. All quantitative data are summarized in

Table 1.

Property Value Source

Molecular Weight 245.63 g/mol [5]

Molecular Formula C₁₁H₇ClF₃N [5]

CAS Number 140908-89-0 [5]

Appearance
(Typically) Off-white to light

yellow solid
Supplier Data

Solubility

Low solubility in water; soluble

in organic solvents like

Dichloromethane, Chloroform,

and Ethyl Acetate.

[6]
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The synthesis of substituted quinolines like the title compound often leverages classic

heterocyclic chemistry reactions, such as the Friedländer annulation. This methodology

involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an

α-methylene group adjacent to a carbonyl.

The strategic choice of starting materials is paramount. For 4-Chloro-2-Methyl-8-
(Trifluoromethyl)Quinoline, a plausible synthetic pathway, illustrated below, would involve the

cyclization of a carefully selected trifluoromethyl-substituted aniline with a β-ketoester, followed

by chlorination.
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Starting Materials

Core Synthesis

Final Product

2-Amino-3-(trifluoromethyl)aniline

Cyclization (e.g., Conrad-Limpach)
Forms the 4-hydroxyquinoline intermediate

Reactant 1

Ethyl Acetoacetate

Reactant 2

Chlorination
(e.g., POCl₃)

Intermediate

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Final Step

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Nucleophilic Aromatic Substitution (SNAr)

Substrate

Nucleophile (R-NH₂)
e.g., Piperidine derivative

Reagent

Biologically Active Analogue
(e.g., Mefloquine Analogue)

Primary Product

Byproduct (HCl)

Side Product

Click to download full resolution via product page

Caption: Use as a building block in a Nucleophilic Aromatic Substitution (SNAr) reaction.
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Representative Experimental Protocol: Synthesis of
a 4-Aminoquinoline Derivative
This section describes a self-validating protocol for a nucleophilic aromatic substitution

reaction, a common application for the title compound.

Objective: To synthesize N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-amine from 4-Chloro-
2-Methyl-8-(Trifluoromethyl)Quinoline.

Methodology:

Reaction Setup:

To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline (1.0 g, 4.07 mmol).

Add n-butanol (20 mL) as the solvent. The choice of a high-boiling polar aprotic solvent

facilitates the reaction, which may be slow at lower temperatures.

Add benzylamine (0.52 g, 4.88 mmol, 1.2 equivalents). Using a slight excess of the

nucleophile ensures the complete consumption of the starting material.

Add N,N-Diisopropylethylamine (DIPEA) (0.79 g, 6.11 mmol, 1.5 equivalents) as a non-

nucleophilic base to scavenge the HCl generated during the reaction, preventing

protonation of the benzylamine and driving the equilibrium towards the product.

Reaction Execution:

Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-16 hours.

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography

(TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting

material spot and the appearance of a new, more polar product spot indicates reaction

progression.

Work-up and Purification:
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Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated

aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acid,

followed by brine (1 x 30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Final Purification & Characterization:

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate.

Combine the pure fractions and remove the solvent to yield the final product.

Confirm the structure and purity of the N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-

amine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The

expected mass would validate the successful substitution.

Conclusion and Future Perspectives
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is more than a chemical compound; it is a

strategic tool for innovation in drug discovery. Its defined physicochemical properties, led by a

molecular weight of 245.63 g/mol , combined with its synthetic accessibility and predictable

reactivity, make it an invaluable asset. [5]The trifluoromethyl and chloro substituents provide a

powerful combination of metabolic stability and synthetic versatility. As researchers continue to

combat drug resistance and seek novel therapeutic agents, the demand for well-designed,

reactive intermediates like this quinoline derivative will undoubtedly grow, ensuring its

continued relevance in the development of future medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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